

commercial suppliers of 4-(S-Acetylthio)benzaldehyde

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Compound of Interest

Compound Name: 4-(S-Acetylthio)benzaldehyde

Cat. No.: B112412

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An In-depth Technical Guide to **4-(S-Acetylthio)benzaldehyde** for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of **4-(S-Acetylthio)benzaldehyde**, a versatile bifunctional molecule with applications in organic synthesis and potential relevance in drug discovery. The document covers commercial sourcing, physicochemical properties, synthesis protocols, and key reactions, and explores potential biological signaling pathways.

Commercial Suppliers

4-(S-Acetylthio)benzaldehyde (CAS No. 28130-89-4) is available from various chemical suppliers. Researchers should note that this compound is intended for research use only and not for human or veterinary use.^[1] The following table summarizes a selection of commercial suppliers and their offerings.

Supplier	Product Number	Purity	Quantity
American Custom Chemicals Corporation	CCH0005927	95.00%	500 mg
TRC	A188660	Not Specified	250 mg
BioOrganics	BO-93324	>98%	Please Enquire
BenchChem	B112412	Not Specified	Not Specified

Physicochemical Properties

The key physicochemical properties of **4-(S-Acetylthio)benzaldehyde** are summarized below. This data is essential for designing synthetic reactions and for the characterization of the compound.

Property	Value
Molecular Formula	C ₉ H ₈ O ₂ S[2][3]
Molecular Weight	180.22 g/mol [2]
CAS Number	28130-89-4[1][2]
Appearance	Not specified, likely a solid
Solubility	Soluble in organic solvents like dichloromethane and ethyl acetate.[1]
Canonical SMILES	CC(=O)SC1=CC=C(C=C1)C=O[1]
InChI Key	PIMFYQSMFCNPA-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

4-(S-Acetylthio)benzaldehyde possesses two reactive functional groups: an aldehyde and a thioester. This dual functionality allows for a range of chemical transformations.[1]

Synthesis of 4-(S-Acetylthio)benzaldehyde

While specific detailed protocols for the synthesis of **4-(S-Acetylthio)benzaldehyde** are not extensively published, a common method involves the reaction of 4-mercaptobenzaldehyde with an acetylating agent. An alternative approach starts with a 4-(substituted)benzaldehyde and introduces the acetylthio group. A plausible synthesis route starting from 4-(methylthio)benzaldehyde is outlined below.

Protocol: Synthesis from 4-(Methylthio)benzaldehyde

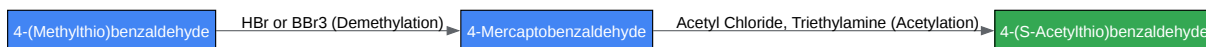
This two-step process involves the demethylation of 4-(methylthio)benzaldehyde to form the corresponding thiol, followed by acetylation.

Step 1: Demethylation to 4-Mercaptobenzaldehyde

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)benzaldehyde in a suitable solvent such as dichloromethane.
- Add a demethylating agent, such as boron tribromide (BBr_3) or react with HBr to form the thiol.
- Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction carefully with water or an appropriate quenching agent.
- Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate under reduced pressure to obtain crude 4-mercaptobenzaldehyde.

Step 2: Acetylation to **4-(S-Acetylthio)benzaldehyde**

- Dissolve the crude 4-mercaptobenzaldehyde in a suitable solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer.
- Add a base, such as triethylamine, to the solution.
- Cool the mixture in an ice bath and add acetyl chloride dropwise.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-(S-Acetylthio)benzaldehyde**.



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Synthesis of **4-(S-Acetylthio)benzaldehyde** from 4-(methylthio)benzaldehyde.

Key Reactions and Experimental Protocols

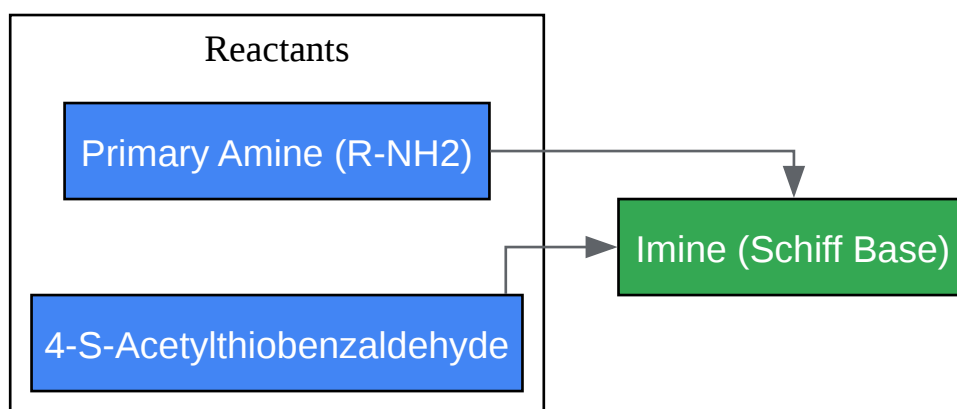
The aldehyde and thioester groups of **4-(S-Acetylthio)benzaldehyde** can undergo various chemical transformations.

Reaction with Primary Amines to Form Imines (Schiff Bases)

The aldehyde group readily reacts with primary amines to form imines, also known as Schiff bases.^[1]

Protocol: Imine Formation

- Dissolve **4-(S-Acetylthio)benzaldehyde** in a suitable solvent such as methanol or ethanol.
- Add an equimolar amount of the desired primary amine.
- Add a catalytic amount of a weak acid, such as acetic acid.
- Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
- Upon completion, the imine product can often be isolated by precipitation or after removal of the solvent.



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*General scheme for the formation of an imine from **4-(S-Acetylthio)benzaldehyde**.*

Wittig Reaction

The aldehyde group can be converted to an alkene via the Wittig reaction.

Protocol: Wittig Reaction

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in a dry solvent like tetrahydrofuran (THF).
- Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the ylide.
- Stir the resulting colored solution for a period to ensure complete ylide formation.
- Add a solution of **4-(S-Acetylthio)benzaldehyde** in the same dry solvent to the ylide solution dropwise at 0 °C or a lower temperature.
- Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

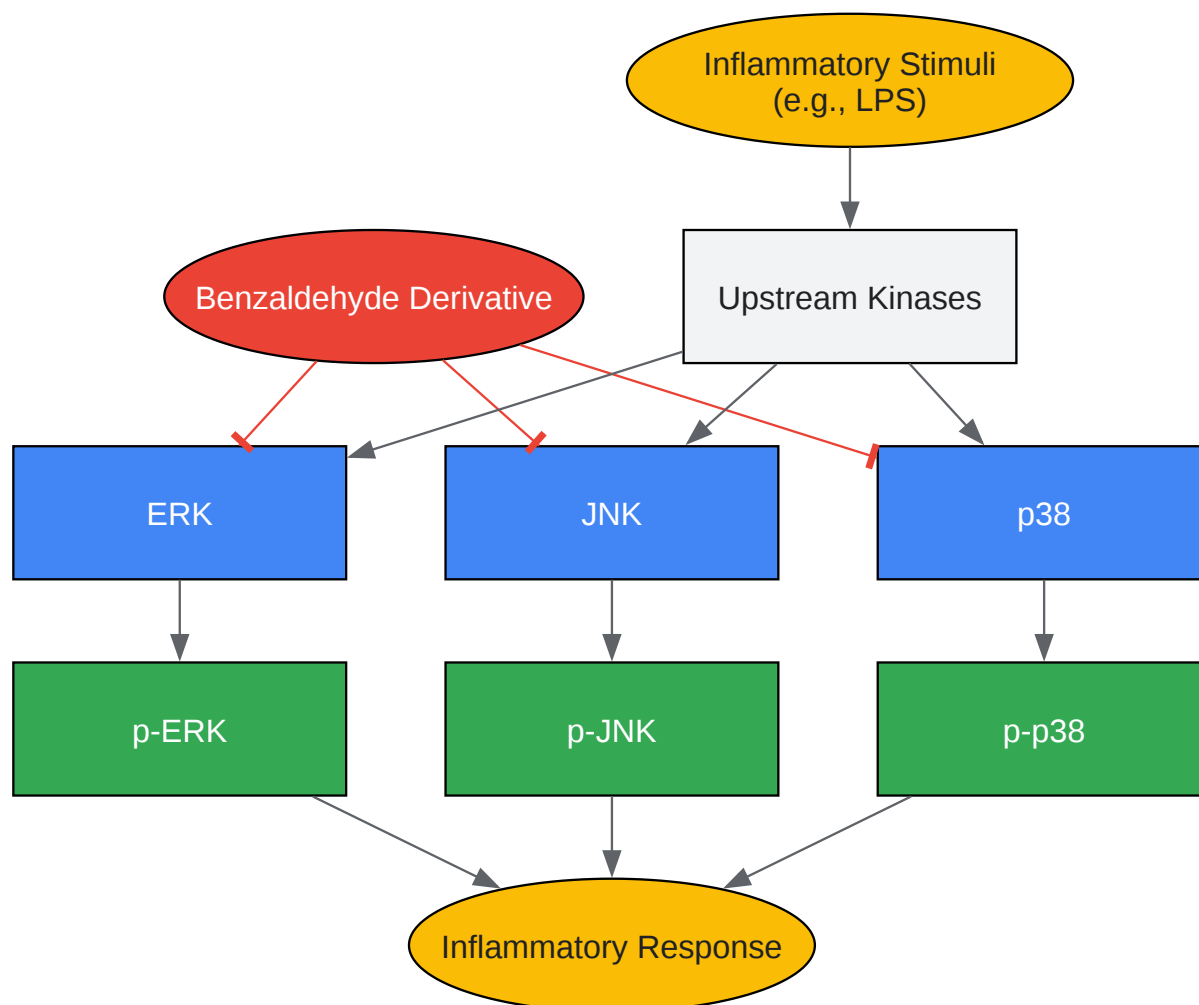
- Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate.
- Purify the crude product by column chromatography.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by **4-(S-Acetylthio)benzaldehyde** are not well-documented, the structural components of the molecule—a benzaldehyde derivative and a thioester—suggest potential interactions with biological systems.

Benzaldehyde Derivatives and Signaling

Certain benzaldehyde derivatives have been shown to exhibit anti-inflammatory and anti-cancer effects by modulating various signaling pathways. For instance, some benzaldehydes can suppress the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in inflammation. This includes the inhibition of phosphorylated ERK, JNK, and p38 proteins.

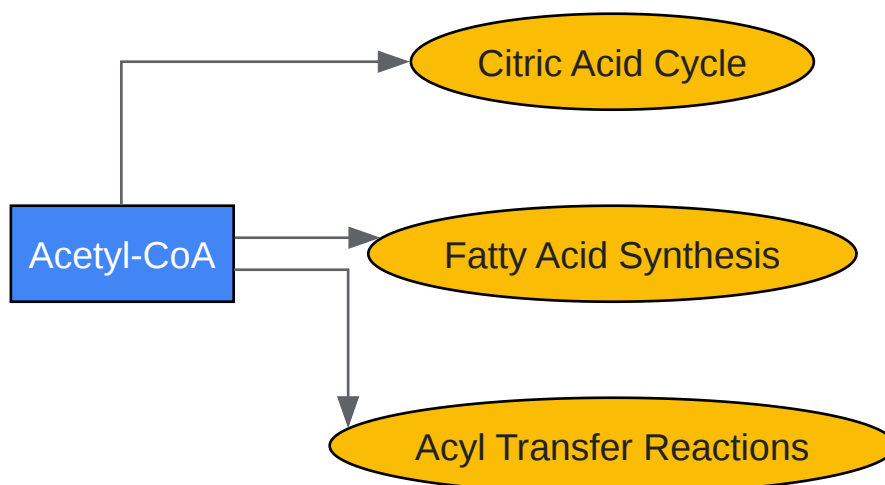


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Potential inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Biochemical Role of Thioesters

Thioesters are key intermediates in various metabolic pathways. Acetyl-CoA, a prominent thioester, is central to the citric acid cycle and fatty acid metabolism. The thioester bond is considered "high-energy," making it a good leaving group in acyl transfer reactions. The acetylthio group in **4-(S-Acetylthio)benzaldehyde** could potentially be recognized by enzymes that process thioesters, or it could act as a delivery vehicle for a thiol-containing molecule upon hydrolysis.



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Central role of acetyl-CoA, a thioester, in metabolism.

In conclusion, **4-(S-Acetylthio)benzaldehyde** is a valuable synthetic building block due to its dual functionality. While its direct biological effects are not extensively studied, its structural features suggest potential for interaction with key cellular signaling pathways, making it an interesting compound for further investigation in drug discovery and chemical biology.

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